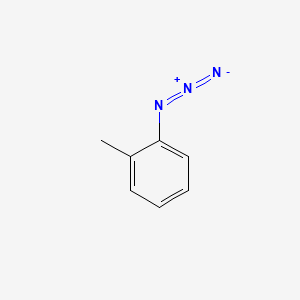

1-azido-2-methylbenzene

Description

The exact mass of the compound Benzene, 1-azido-2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-azido-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-azido-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-azido-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGVLNVASIPVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185549 | |

| Record name | Benzene, 1-azido-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31656-92-5 | |

| Record name | 1-Azido-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31656-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-azido-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-azido-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Azido-2-methylbenzene from 2-Methylaniline

This guide provides an in-depth exploration of the synthesis of 1-azido-2-methylbenzene, a valuable aryl azide intermediate. The content herein is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed protocol grounded in established chemical principles and rigorous safety considerations. We will delve into the reaction mechanism, provide a field-tested experimental procedure, and discuss the critical parameters that ensure a successful and safe synthesis.

Introduction: The Versatility of Aryl Azides

Aryl azides are a class of organic compounds characterized by the covalent attachment of an azide (-N₃) group to an aromatic ring. For decades, they have served as indispensable tools in organic chemistry.[1] Their utility stems from the unique reactivity of the azide functional group, which can undergo a variety of transformations, most notably the extrusion of dinitrogen gas (N₂) to form highly reactive nitrene intermediates.[2][3]

In recent years, the prominence of aryl azides has surged with the advent of "click chemistry" and bioorthogonal chemistry.[1][4] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is a cornerstone of these fields, enabling the efficient construction of complex molecular architectures and the bioconjugation of molecules in biological systems.[3][5] 1-Azido-2-methylbenzene (also known as o-azidotoluene) is a key building block, providing a synthetically useful handle for incorporation into pharmaceuticals, novel materials, and molecular probes.[5][6]

This guide details the classical and most reliable method for preparing 1-azido-2-methylbenzene: the diazotization of commercially available 2-methylaniline followed by nucleophilic substitution with sodium azide.[1][3]

Reaction Principles and Mechanism

The conversion of 2-methylaniline to 1-azido-2-methylbenzene is a two-step process performed sequentially in a single pot.

Step 1: Diazotization The first stage is the diazotization of the primary aromatic amine, 2-methylaniline. This reaction involves treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7][8][9] The reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt (2-methylbenzenediazonium chloride) is thermally unstable and would otherwise decompose, primarily to form a phenol.[10][11]

The arenediazonium ion is a weak electrophile, but its resonance stabilization makes it significantly more stable than its aliphatic counterparts, allowing it to persist in cold aqueous solutions long enough for subsequent reactions.[7][12]

Step 2: Azidation (Nucleophilic Substitution) The second stage involves the reaction of the cold diazonium salt solution with a nucleophile, in this case, the azide ion (N₃⁻) from sodium azide. The diazonium group (-N₂⁺) is an excellent leaving group, and upon attack by the azide ion, it is displaced as dinitrogen gas, a thermodynamically highly favorable process that drives the reaction to completion.[13][14] This substitution reaction yields the final product, 1-azido-2-methylbenzene.

Mandatory Safety Protocols

The synthesis described involves substances that are highly hazardous. Strict adherence to safety protocols is not merely recommended; it is imperative for the well-being of the researcher.

-

Extreme Toxicity of Sodium Azide: Sodium azide (NaN₃) is a potent, fast-acting poison that can be fatal if inhaled, swallowed, or absorbed through the skin.[15][16] It functions by inhibiting cytochrome oxidase, similar to cyanide. All handling of solid sodium azide and its solutions must be performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and double-layered nitrile gloves.[16][17]

-

Explosion Hazard:

-

Heavy Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[15][16] Never use metal spatulas to handle sodium azide; use only plastic, ceramic, or Teflon spatulas.[15][16][18] Never dispose of azide-containing solutions down the drain , as explosive salts can accumulate in the metal plumbing.[15]

-

Hydrazoic Acid Formation: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[15][17][19] The generation of the diazonium salt in acid followed by the addition to the azide solution must be done in a controlled manner at low temperatures.

-

Organic Azides: The product, 1-azido-2-methylbenzene, is an organic azide. Low molecular weight organic azides are potentially explosive and can be sensitive to heat, friction, and shock.[18][19] The stability of organic azides can be estimated by the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic functional group (like azide).[19] While 1-azido-2-methylbenzene (C₇H₇N₃) generally meets this criterion, it should still be handled with care. Avoid heating the pure substance to high temperatures and always work behind a blast shield.[15][18]

-

-

Waste Disposal: All azide-containing waste, including aqueous solutions and contaminated materials, must be collected in a clearly labeled, dedicated hazardous waste container.[18] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the synthesis.

Caption: Workflow for the synthesis of 1-azido-2-methylbenzene.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2-Methylaniline | C₇H₉N | 107.15 | 50 | 5.36 g (5.3 mL) | 1.0 |

| Conc. HCl (37%) | HCl | 36.46 | 150 | 12.5 mL | 3.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 55 | 3.80 g | 1.1 |

| Sodium Azide | NaN₃ | 65.01 | 65 | 4.23 g | 1.3 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~150 mL | - |

| Sodium Sulfate (anhyd.) | Na₂SO₄ | 142.04 | - | ~10 g | - |

Step-by-Step Synthesis Procedure

Part A: Preparation of the 2-Methylbenzenediazonium Chloride Solution

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-methylaniline (5.36 g, 50 mmol) and 50 mL of water.

-

While stirring, slowly add concentrated hydrochloric acid (12.5 mL, ~150 mmol). The amine hydrochloride salt may precipitate.

-

Cool the stirred mixture to 0 °C in an ice-salt bath. The salt should become a fine slurry.

-

In a separate beaker, dissolve sodium nitrite (3.80 g, 55 mmol) in 20 mL of cold water.

-

Add the sodium nitrite solution to the dropping funnel. Add this solution dropwise to the stirred amine slurry over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A clear, yellowish solution of the diazonium salt should form. A slight excess of nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess).[10]

Part B: Azidation and Product Isolation

-

In a separate 500 mL beaker or flask, dissolve sodium azide (4.23 g, 65 mmol) in 50 mL of water and cool this solution in an ice bath.

-

While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the sodium azide solution over approximately 30 minutes. A gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during this addition.

-

Once the addition is complete, allow the mixture to stir in the ice bath for another hour, then remove the bath and let the mixture warm to room temperature, stirring for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Use minimal heat (water bath < 30 °C) to avoid decomposition of the azide product.

-

The resulting crude oil is often of sufficient purity for many applications. If further purification is required, it can be performed via flash column chromatography on silica gel using hexane or a hexane/ethyl acetate mixture as the eluent.[20]

Conclusion and Outlook

The synthesis of 1-azido-2-methylbenzene from 2-methylaniline via a diazotization-azidation sequence is a robust and well-established procedure. The causality behind the experimental choices is clear: low temperatures are essential to maintain the stability of the crucial diazonium salt intermediate, while a controlled addition of reagents prevents dangerous temperature excursions and side reactions. The strong thermodynamic driving force provided by the evolution of nitrogen gas ensures a high conversion to the desired aryl azide.

The product of this synthesis is a versatile intermediate, poised for use in a multitude of synthetic applications, from the construction of nitrogen-containing heterocycles to its powerful role in modern bioconjugation via click chemistry.[4][5] Mastery of this protocol provides researchers with reliable access to a key molecular building block, but it must be underscored that proficiency and safety in handling the hazardous materials involved are paramount.

References

[13] Host-aided pH-controlled substitution reaction of aryl diazonium salts and sodium azide. (2025). Google Search. Retrieved from [15] Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021). University of New Mexico. Retrieved from [19] Safe Handling of Azides - University of Pittsburgh. (2013). University of Pittsburgh. Retrieved from [18] Azides - UVIC. (2022). University of Victoria. Retrieved from [17] Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). University of Wisconsin-Madison. Retrieved from [16] Sodium Azide NaN3 - Division of Research Safety | Illinois. (2019). University of Illinois Urbana-Champaign. Retrieved from [1] Synthesis of Aromatic Azides using Different Methodologies. (2024). Bentham Science. Retrieved from [5] Buy 1-azido-2-methylbenzene | 31656-92-5 - Smolecule. (n.d.). Smolecule. Retrieved from [2] Fluoro Aryl Azides: Synthesis, Reactions and Applications. (2020). Bentham Science. Retrieved from [3] Organic azide - Wikipedia. (n.d.). Wikipedia. Retrieved from [6] Synthesis and applications of aryl azides. (A) Synthetic scheme of aryl... (n.d.). ResearchGate. Retrieved from [21] Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products. (2025). ResearchGate. Retrieved from [22] 1-Azido-2-chlorobenzene | 3296-07-9 - Benchchem. (n.d.). Benchchem. Retrieved from [7] NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [10] Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange. Retrieved from _ [14] lech204.pdf - NCERT. (n.d.). NCERT. Retrieved from [11] some reactions of diazonium ions. (n.d.). Chemguide. Retrieved from [12] 14.4: Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved from [23] Diazonium compound - Wikipedia. (n.d.). Wikipedia. Retrieved from [8] DIAZONIUM SALTS. (2020). PDF document. Retrieved from [9] Diazotisation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [4] Buy 1-Azido-4-methylbenzene | 2101-86-2 - Smolecule. (n.d.). Smolecule. Retrieved from [20] One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. (2025). SciELO. Retrieved from

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Organic azide - Wikipedia [en.wikipedia.org]

- 4. Buy 1-Azido-4-methylbenzene | 2101-86-2 [smolecule.com]

- 5. Buy 1-azido-2-methylbenzene | 31656-92-5 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. lkouniv.ac.in [lkouniv.ac.in]

- 9. Diazotisation [organic-chemistry.org]

- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. ncert.nic.in [ncert.nic.in]

- 15. chemistry.unm.edu [chemistry.unm.edu]

- 16. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. uvic.ca [uvic.ca]

- 19. safety.pitt.edu [safety.pitt.edu]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Diazonium compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Azido-2-methylbenzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the versatile yet challenging class of organic azides. Among them, 1-azido-2-methylbenzene, also known as 2-azidotoluene or o-tolyl azide, stands out as a particularly useful building block in the synthesis of complex nitrogen-containing molecules. Its unique structural features—an energetic azide group positioned ortho to a methyl group on a benzene ring—confer specific reactivity and steric influences that are of great interest in medicinal chemistry and materials science. This guide is intended to provide a comprehensive technical overview of 1-azido-2-methylbenzene, moving beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to equip researchers with the knowledge necessary for its safe and effective use.

Molecular Structure and Chemical Properties

1-Azido-2-methylbenzene is an aromatic organic compound with the chemical formula C₇H₇N₃.[1] Its structure consists of a benzene ring substituted with an azide (-N₃) group and a methyl (-CH₃) group at adjacent (ortho) positions. This substitution pattern is crucial as the proximity of the methyl group to the azide can influence the compound's conformation and reactivity.

The azide functional group is a linear arrangement of three nitrogen atoms with a delocalized π-system. This group is responsible for the compound's high energy and characteristic reactivity, particularly in cycloaddition reactions and reductions. The presence of the electron-donating methyl group on the aromatic ring can subtly modulate the electronic properties of the azide.

A summary of the key chemical and physical properties of 1-azido-2-methylbenzene is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| IUPAC Name | 1-azido-2-methylbenzene | [1] |

| Synonyms | 2-Azidotoluene, o-Tolyl azide, 2-Methylphenyl azide | [1] |

| CAS Number | 31656-92-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~90.5 °C at reduced pressure | [3] |

| Melting Point | Below -10 °C | [3] |

Spectroscopic Characterization

Accurate characterization of 1-azido-2-methylbenzene is paramount for confirming its identity and purity. The following are expected spectroscopic data:

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an aryl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This peak typically appears in the range of 2100-2170 cm⁻¹. Other expected absorptions include C-H stretching vibrations of the aromatic ring and the methyl group, and C=C stretching vibrations of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a singlet for the methyl protons and a complex multiplet pattern for the four aromatic protons, reflecting their distinct chemical environments and coupling interactions.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the six aromatic carbons. The carbon attached to the azide group will have a characteristic chemical shift.

Synthesis of 1-Azido-2-methylbenzene: A Validated Protocol

The most common and reliable method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by treatment with sodium azide. The following protocol is a self-validating system that ensures a high-purity product.

Rationale Behind the Experimental Choices

The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing, which can lead to the formation of phenolic byproducts and a decrease in yield. The use of a strong acid, such as hydrochloric acid, is essential for the in-situ generation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt. The subsequent reaction with sodium azide is a nucleophilic aromatic substitution where the azide ion displaces the dinitrogen group.

Step-by-Step Experimental Protocol

Materials:

-

2-Toluidine (2-methylaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl ether or Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-toluidine in a mixture of concentrated hydrochloric acid and water. Maintain the temperature between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the stirred solution of 2-toluidine hydrochloride. The rate of addition should be controlled to keep the temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Azidation: In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed. The addition should be done at a rate that keeps the reaction under control.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at 0-5 °C, and then let it warm to room temperature.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Caution: Do not heat the solution to high temperatures during solvent removal.

-

The crude 1-azido-2-methylbenzene can be purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

1-Azido-2-methylbenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of the azide group. Its key reactions include 1,3-dipolar cycloadditions and the Staudinger reduction.

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles.[4] 1-Azido-2-methylbenzene reacts with alkynes to form 1,2,3-triazoles, which are important scaffolds in medicinal chemistry. The reaction can be performed thermally or, more commonly, under copper(I) catalysis (CuAAC), which proceeds with high regioselectivity to afford the 1,4-disubstituted triazole.[5] The ortho-methyl group can exert a steric influence on the approach of the alkyne, potentially affecting the reaction rate.

Staudinger Reduction

The Staudinger reduction provides a mild and efficient method for the conversion of azides to primary amines.[6] The reaction involves the treatment of 1-azido-2-methylbenzene with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. This intermediate is then hydrolyzed to yield 2-methylaniline and triphenylphosphine oxide.[6] This two-step process is highly chemoselective and tolerates a wide range of functional groups.[7]

Safety and Handling

Organic azides are energetic compounds and must be handled with extreme caution.[8] 1-Azido-2-methylbenzene is potentially explosive and sensitive to heat, shock, and friction.[9]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Avoid Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and metals, as this can lead to the formation of highly explosive hydrazoic acid or metal azides.[8] Do not use metal spatulas for handling.[9]

-

Temperature Control: Avoid heating the compound, especially during purification. Distillation should be avoided; purification is best achieved by chromatography or recrystallization at low temperatures.[1]

-

Storage: Store in a cool, dark place, away from heat and light.[4]

-

Waste Disposal: Azide-containing waste must be handled and disposed of according to institutional safety protocols.[10] Typically, it is quenched with a reducing agent before disposal.

Applications in Research and Development

The unique properties of 1-azido-2-methylbenzene make it a valuable tool for researchers in various fields:

-

Drug Discovery: The azide group serves as a versatile handle for "click chemistry," enabling the rapid and efficient synthesis of compound libraries for high-throughput screening.[3] The resulting triazole linkage is stable and can mimic a peptide bond, making it a valuable feature in peptidomimetics.

-

Bioconjugation: 1-Azido-2-methylbenzene and its derivatives can be used to label biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.[3]

-

Materials Science: The ability to form stable triazole linkages through click chemistry is utilized in the development of functionalized polymers and materials with tailored properties.[3]

Conclusion

1-Azido-2-methylbenzene is a potent synthetic building block with a rich and diverse reactivity profile. Its utility in the construction of complex molecular architectures, particularly through 1,3-dipolar cycloadditions and Staudinger reductions, makes it an invaluable tool for chemists in academia and industry. However, its energetic nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide has aimed to provide not only the essential technical data but also the scientific rationale to empower researchers to harness the full potential of this versatile compound in a safe and efficient manner.

References

-

Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

-

Wikipedia. Staudinger reaction. [Link]

-

The Royal Society of Chemistry. Taming tosyl azide: the development of a scalable continuous diazo transfer process. [Link]

-

University of Pittsburgh. Safe Handling of Azides. [Link]

-

UVIC. Azides. [Link]

-

Case Western Reserve University. Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

Dove Medical Press. Supplementary materials. [Link]

-

Wiley Online Library. Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction. [Link]

-

PubChem. 1-Azido-2-methoxybenzene. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. Staudinger Reaction. [Link]

-

organic-reaction.com. Staudinger Reaction - Common Conditions. [Link]

-

Organic Syntheses. 9 - Organic Syntheses Procedure. [Link]

-

YouTube. cycloadditions with azides. [Link]

-

Supporting Information. 1 - Supporting Information. [Link]

-

National Institutes of Health. Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. [Link]

-

ChemSynthesis. 1-[(E)-2-azidoethenyl]sulfonyl-4-methylbenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-azido-4-methyl- (CAS 2101-86-2). [Link]

-

Taylor & Francis Online. Full article: Synthesis of p‐Tolyl 4‐Azido‐3‐O‐benzyl‐4,6‐dideoxy‐2‐S‐(p‐tolyl)‐2‐thio‐α‐D‐mannopyranosyl‐(1 → 2). [Link]

-

DOI. Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). [Link]

-

ResearchGate. Strain-promoted azide–alkyne cycloaddition reactions between the.... [Link]

-

ACS Publications. Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. [Link]

-

RSC Publishing. The reaction mechanism of the azide–alkyne Huisgen cycloaddition. [Link]

-

iChemical. Tosyl azide, CAS No. 941-55-9. [Link]

-

ResearchGate. Figure S7. 1 H-NMR of α -azide- ω -tosyl PEG in DMSO.. [Link]

-

The Royal Society of Chemistry. SI-AuNP-BCN - Revised 1. [Link]

-

Wikipedia. Tosyl azide. [Link]

-

National Institutes of Health. Azides in the Synthesis of Various Heterocycles. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

NIST WebBook. Toluene. [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents | MDPI [mdpi.com]

- 3. Buy 1-azido-2-methylbenzene | 31656-92-5 [smolecule.com]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. Staudinger Reaction [organic-chemistry.org]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. uvic.ca [uvic.ca]

An In-depth Technical Guide to the Spectroscopic Data of o-Tolyl Azide (CAS Number: 31656-92-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound associated with CAS number 31656-92-5. It is critical to note that while some commercial sources erroneously link this CAS number to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, authoritative chemical databases, including the National Institute of Standards and Technology (NIST), definitively identify CAS 31656-92-5 as o-tolyl azide , also known as 1-azido-2-methylbenzene.[1] This guide will focus exclusively on the spectroscopic properties of o-tolyl azide.

o-Tolyl azide is an organic compound with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol .[1][2] Its structure, featuring an azide group attached to a toluene backbone, makes it a compound of interest in various areas of chemical synthesis, including click chemistry and as a precursor for nitrene generation.[2] Understanding its spectroscopic signature is paramount for its identification, characterization, and quality control in research and development settings.

This guide will delve into the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy of o-tolyl azide, providing both available data and expert interpretation of expected spectral features. Furthermore, detailed experimental protocols for acquiring such data are provided to ensure methodological rigor in your own investigations.

Physicochemical Properties of o-Tolyl Azide

| Property | Value | Source |

| CAS Number | 31656-92-5 | |

| Molecular Formula | C₇H₇N₃ | |

| Molecular Weight | 133.15 g/mol | |

| IUPAC Name | 1-azido-2-methylbenzene | |

| Synonyms | o-Azidotoluene, Toluene, o-azido- | |

| Boiling Point | 349-351 K (76-78 °C) at 0.016 bar |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of o-tolyl azide has been studied, and its fragmentation pattern is influenced by the presence of the azide group and the tolyl moiety.[3]

Expected Fragmentation Pattern:

Upon electron ionization, the o-tolyl azide molecule will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 133. This molecular ion is energetically unstable and will undergo fragmentation. The primary and most characteristic fragmentation of aryl azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 amu.[3][4] This results in the formation of a nitrenium ion intermediate, which can then rearrange.

Key Expected Fragments:

| m/z | Proposed Fragment | Notes |

| 133 | [C₇H₇N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [C₇H₇N]⁺˙ | Loss of N₂ from the molecular ion. This is often a prominent peak in the spectrum of aryl azides.[3] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl or tolyl group.[3] |

| 78 | [C₆H₆]⁺˙ | Likely formed through rearrangements and loss of HCN from the [M-N₂]⁺˙ fragment.[3] |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of a hydrogen atom from the benzene ring fragment. |

The fragmentation of o-tolyl azide can be visualized as a series of steps initiated by the loss of dinitrogen.

Caption: Proposed EI-MS fragmentation pathway for o-tolyl azide.

Experimental Protocol for Mass Spectrometry

A generalized protocol for obtaining an electron ionization mass spectrum of an organic compound like o-tolyl azide is as follows:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For volatile compounds, heating may be applied to ensure vaporization.[5]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[5]

-

Fragmentation: The high internal energy of the molecular ions leads to their fragmentation into smaller, charged fragments and neutral species.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of o-tolyl azide is expected to show signals in both the aromatic and aliphatic regions. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other, while the methyl protons will appear as a singlet.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.4 | Multiplet (m) | 4H | Aromatic protons | The aromatic protons on the substituted benzene ring will appear in this region. The exact shifts and coupling patterns will depend on the electronic effects of the azide and methyl groups. |

| ~ 2.3 | Singlet (s) | 3H | Methyl protons (-CH₃) | The methyl group protons are not coupled to any other protons and will therefore appear as a singlet. The chemical shift is typical for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of o-tolyl azide.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 130 - 140 | C-N₃ | The carbon atom directly attached to the electron-withdrawing azide group will be deshielded and appear downfield. |

| ~ 120 - 135 | Aromatic C-H | The four aromatic methine carbons will resonate in this typical range. |

| ~ 125 - 135 | C-CH₃ | The quaternary carbon attached to the methyl group. |

| ~ 17 | -CH₃ | The methyl carbon will appear in the aliphatic region, typical for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified o-tolyl azide in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it should dissolve the sample and not have signals that overlap with the analyte's signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Acquisition: For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Key IR Absorptions for o-Tolyl Azide

The IR spectrum of o-tolyl azide will be dominated by a very strong and characteristic absorption from the azide group, in addition to absorptions from the aromatic ring and the methyl group.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2100 - 2140 | Strong | Asymmetric stretch of the azide group (-N₃) | This is a highly characteristic and intense absorption for organic azides.[7][8] |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| ~ 2850 - 2960 | Medium | Aliphatic C-H stretch | Arising from the methyl group. |

| ~ 1600, 1450-1500 | Medium to Weak | Aromatic C=C stretching | These absorptions are characteristic of the benzene ring. |

| ~ 1250 | Medium | Symmetric stretch of the azide group (-N₃) | This absorption is typically weaker than the asymmetric stretch. |

Experimental Protocol for FTIR Spectroscopy

A general protocol for obtaining a Fourier Transform Infrared (FTIR) spectrum of a liquid sample like o-tolyl azide using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small drop of the liquid o-tolyl azide sample onto the ATR crystal, ensuring it completely covers the crystal surface.[9]

-

Acquisition: Acquire the sample spectrum. The instrument passes an infrared beam through the crystal, and the sample in contact with it absorbs energy at specific frequencies.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Overall Experimental Workflow

The characterization of o-tolyl azide involves a logical sequence of spectroscopic analyses, each providing complementary information to confirm the structure and purity of the compound.

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for o-tolyl azide (CAS 31656-92-5). By combining mass spectrometry, NMR spectroscopy, and IR spectroscopy, researchers can unequivocally identify and characterize this compound. The provided interpretations of expected spectral data, grounded in fundamental principles of spectroscopy and comparison with analogous structures, serve as a valuable reference. The detailed experimental protocols offer a framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific investigations involving o-tolyl azide.

References

-

Deadman, B. J., O'Mahony, R. M., Lynch, D., Crowley, D. C., Collins, S. G., & Maguire, A. R. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Organic & Biomolecular Chemistry, 14(34), 8193–8200. [Link]

-

ResearchGate. (n.d.). FTIR spectra of tosyl starch samples obtained in different solvent systems.[Link]

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(24), 3796–3802. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).[Link]

-

iChemical. (n.d.). Tosyl azide, CAS No. 941-55-9.[Link]

-

NIST. (n.d.). Benzene, 1-azido-2-methyl-. In NIST Chemistry WebBook.[Link]

-

PubChem. (n.d.). p-Toluenesulfonyl azide.[Link]

-

ResearchGate. (n.d.). MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions.[Link]

-

Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS.[Link]

-

University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.[Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.[Link]

-

MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(16), 4983. [Link]

-

Clark, J. (2014). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

PubChem. (n.d.). 1-Azido-4-methylbenzene.[Link]

-

NIST. (n.d.). Alpha-phenyl-o-toluic acid. In NIST Chemistry WebBook.[Link]

Sources

- 1. Benzene, 1-azido-2-methyl- [webbook.nist.gov]

- 2. Buy 1-azido-2-methylbenzene | 31656-92-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. p-Toluenesulfonyl azide | C7H7N3O2S | CID 13661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. o-Toluic acid(118-90-1) IR Spectrum [chemicalbook.com]

Ortho-Azidotoluene: A Comprehensive Technical Guide for Researchers

Abstract

Introduction: The Significance of Ortho-Azidotoluene

Ortho-azidotoluene, with the chemical formula C₇H₇N₃, is an aromatic organic azide that has garnered interest in various fields of chemical synthesis.[1][2] Its utility stems from the reactive azide functional group, which can participate in a wide array of chemical transformations. The most notable of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazoles. These triazole moieties are prevalent in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding. The ortho-disubstituted aromatic ring of ortho-azidotoluene provides a unique structural scaffold, enabling the synthesis of conformationally constrained molecules and novel heterocyclic systems.

This guide will delve into the known physical properties, outline a reliable synthetic procedure, provide a detailed analysis of its expected spectral characteristics, and emphasize the critical safety protocols required for its handling.

Physicochemical Properties

While ortho-azidotoluene is commercially available, it is typically supplied as a solution in a solvent like tert-butyl methyl ether, suggesting that the pure compound may be unstable.[1][2][3][4] This is a common characteristic of low molecular weight organic azides, which can be sensitive to heat, shock, and friction.

Table 1: Physical and Chemical Properties of Ortho-Azidotoluene

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 31656-92-5 | [1][2] |

| Appearance | Typically handled as a solution | [1][2][3][4] |

| Boiling Point | Data for the pure compound is not readily available. | |

| Melting Point | Data for the pure compound is not readily available. | |

| Density | Data for the pure compound is not readily available. | |

| Solubility | Expected to be soluble in common organic solvents such as ethers, dichloromethane, and ethyl acetate.[5] |

Synthesis of Ortho-Azidotoluene: A Validated Protocol

The most common and reliable method for the synthesis of aryl azides is the diazotization of the corresponding aniline, followed by treatment with an azide source. The following protocol is a well-established procedure adapted for the synthesis of ortho-azidotoluene from ortho-toluidine.

Underlying Principles of the Diazotization-Azidation Reaction

The synthesis proceeds in two key steps performed in a one-pot fashion. First, the primary aromatic amine (ortho-toluidine) is converted to a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is a versatile intermediate. In the second step, the diazonium group is displaced by an azide ion (from sodium azide) to yield the desired aryl azide. Temperature control is paramount throughout this process, as diazonium salts are notoriously unstable at elevated temperatures and can decompose, sometimes explosively.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of ortho-azidotoluene.

Detailed Step-by-Step Methodology

Materials:

-

o-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Deionized Water

-

Ice

Procedure:

-

Aniline Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3.0 equivalents) and deionized water.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature throughout the diazotization step.

-

Diazotization: Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Slowly add this solution dropwise to the cold aniline solution. The rate of addition must be controlled to keep the internal temperature below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

-

Azidation: In a separate flask, dissolve sodium azide (1.2 equivalents) in deionized water and cool to 0 °C. Slowly add the freshly prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will be evolved. The addition should be done at a rate that maintains the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then let it slowly warm to room temperature.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not heat the solution to dryness. It is advisable to leave a small amount of solvent.

Spectroscopic Characterization

Due to the potential instability of pure ortho-azidotoluene, obtaining and handling a neat sample for spectroscopic analysis requires extreme caution. The following sections describe the expected spectral features based on the known properties of aromatic azides and ortho-disubstituted benzene derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ortho-azidotoluene is expected to show signals in both the aromatic and aliphatic regions.

-

Aromatic Region (δ 7.0-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern, they will likely present as a complex multiplet. The electron-donating methyl group and the electron-withdrawing azide group will influence the chemical shifts of the adjacent protons.

-

Aliphatic Region (δ ~2.3 ppm): The three protons of the methyl group will appear as a singlet in this region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-140 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the azide group (C-N₃) will be significantly influenced by the nitrogen atoms.

-

Aliphatic Carbon (δ ~20 ppm): A single signal is expected for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the azide functional group.

-

Azide Asymmetric Stretch (ν ~2100 cm⁻¹): A very strong and sharp absorption band in this region is the characteristic signature of the azide group.[6] This is often the most diagnostic peak in the IR spectrum.

-

Aromatic C-H Stretch (ν >3000 cm⁻¹): Weak to medium bands corresponding to the stretching of the C-H bonds on the aromatic ring.

-

Aliphatic C-H Stretch (ν <3000 cm⁻¹): Medium bands corresponding to the stretching of the C-H bonds of the methyl group.

-

Aromatic C=C Bending (ν ~1600-1450 cm⁻¹): Several medium to strong bands in this region are characteristic of the benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak at m/z = 133, corresponding to the molecular weight of ortho-azidotoluene, should be observable.[1][2]

-

Fragmentation: A prominent fragmentation pathway for aryl azides is the loss of a nitrogen molecule (N₂), which has a mass of 28 amu. Therefore, a significant peak at m/z = 105 (M - 28) is expected, corresponding to the formation of a nitrene intermediate or its rearranged products. Further fragmentation of the tolyl cation (m/z = 91) is also anticipated.

Safety and Handling

Organic azides, particularly those with a low carbon-to-nitrogen ratio, are potentially explosive and must be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood and Blast Shield: All manipulations involving ortho-azidotoluene should be performed in a well-ventilated chemical fume hood, preferably behind a blast shield.

-

Avoid Heat, Shock, and Friction: Do not heat ortho-azidotoluene, especially in its pure form. Avoid grinding or subjecting it to mechanical shock.

-

Metal Spatulas: Do not use metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides. Use plastic or ceramic spatulas.

-

Storage: Store solutions of ortho-azidotoluene in a cool, dark place, away from incompatible materials such as strong acids and oxidizing agents.[1][2]

-

Waste Disposal: Azide-containing waste should be handled according to institutional safety guidelines. It is often recommended to quench residual azide with a reducing agent before disposal.

Applications in Drug Development and Research

The primary application of ortho-azidotoluene in drug development and research lies in its utility as a building block for the synthesis of complex organic molecules.

-

Click Chemistry: As mentioned, it is a key reagent in CuAAC reactions for the formation of 1,4-disubstituted 1,2,3-triazoles. The ortho-methyl group can provide steric influence on the conformation of the resulting molecule, which can be advantageous in designing drug candidates with specific binding properties.

-

Synthesis of Heterocycles: The azide group can undergo various other transformations, such as Staudinger reactions and aza-Wittig reactions, providing access to a diverse range of nitrogen-containing heterocyclic compounds.

-

Bioconjugation: Aryl azides are also used in bioconjugation chemistry to label biomolecules through photoaffinity labeling or click chemistry.

Conclusion

Ortho-azidotoluene is a valuable synthetic intermediate with significant potential in various areas of chemical research, particularly in the synthesis of novel therapeutic agents. While its potential instability in pure form necessitates careful handling and adherence to strict safety protocols, its utility in click chemistry and other transformations makes it an important tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its known properties, a reliable synthetic protocol, and an interpretation of its expected spectral characteristics to aid researchers in its safe and effective use.

References

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 16, 2026, from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved January 16, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved January 16, 2026, from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]

-

Spackman, M. A., et al. (2021). CrystalExplorer. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved January 16, 2026, from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-azido-4-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 16, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. In HSC Chemistry. Retrieved January 16, 2026, from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 16, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 16, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 16, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

Yadav, P. K. (2023). Synthesis and Characterization of Azo-based Compounds as Energy Storage Materials. International Journal of Applied Sciences and Biotechnology, 11(4), 217-221. Retrieved from [Link]

-

Reissig, H.-U., et al. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules, 20(12), 21328-21335. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6586. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1 - Melting Points. Retrieved January 16, 2026, from [Link]

-

University of Arizona. (n.d.). Estimation of Melting Points of Organic Compounds. Retrieved January 16, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2015). On the utility of the azido transfer protocol: Synthesis of 2- And 5-azido N-methylimidazoles, 1,3-thiazoles and N-methylpyrazole and their conversion to triazole - azole bisheteroaryls. Molecules, 20(8), 14697-14713. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2015). Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5-cyanochloropyridines. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved January 16, 2026, from [Link]

-

University of Mississippi. (n.d.). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved January 16, 2026, from [Link]

-

MDPI. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14697-14713. Retrieved from [Link]

-

Scribd. (n.d.). Characteristic Infrared Absorption Bands. Retrieved January 16, 2026, from [Link]

-

University of Oxford. (n.d.). H NMR Spectroscopy. Retrieved January 16, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved January 16, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Iodotoluene. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

Sources

- 1. 2-叠氮甲苯 溶液 ~0.5 M in tert-butyl methyl ether, ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 2-Azidotoluene 0.5M tert-butyl methyl ether, = 95.0 HPLC 31656-92-5 [sigmaaldrich.com]

- 3. 2-Azidotoluene 0.5M tert-butyl methyl ether, = 95.0 HPLC 31656-92-5 [sigmaaldrich.com]

- 4. 2-Azidotoluene 0.5M tert-butyl methyl ether, = 95.0 HPLC 31656-92-5 [sigmaaldrich.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-azido-2-methylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-azido-2-methylbenzene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the theoretical principles governing its solubility, offers a qualitative to semi-quantitative solubility profile in a range of common organic solvents, and provides a detailed experimental protocol for precise quantitative determination. Crucially, this guide emphasizes the critical safety and handling procedures necessary when working with this energetic compound.

Introduction to 1-azido-2-methylbenzene

1-azido-2-methylbenzene, also known as 2-methylphenyl azide or o-tolyl azide, is an aromatic organic compound with the chemical formula C₇H₇N₃. Its structure consists of a benzene ring substituted with an azide (-N₃) group and a methyl (-CH₃) group at adjacent positions. The presence of the highly reactive azide functional group makes it a versatile precursor in various chemical transformations, including the synthesis of amines, heterocycles, and in "click chemistry" via Huisgen 1,3-dipolar cycloadditions.[1] Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and various applications.

The solubility of a compound is a critical physical property that dictates its utility in a laboratory or industrial setting. It influences reaction kinetics, purification strategies such as crystallization and extraction, and the formulation of products. This guide aims to provide a thorough understanding of the factors influencing the solubility of 1-azido-2-methylbenzene and practical guidance for its use.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution due to their potential for explosive decomposition when subjected to heat, shock, or friction.[2] Before working with 1-azido-2-methylbenzene, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional safety protocols.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[3]

-

Ventilation: All work with 1-azido-2-methylbenzene should be conducted in a well-ventilated chemical fume hood.[4]

-

Scale: Use the smallest possible quantities for experiments. Scaling up reactions should be done with extreme care and a thorough risk assessment.

-

Heat and Ignition Sources: Avoid heating organic azides directly. Use a water bath or an oil bath for controlled heating. Keep away from open flames, sparks, and other sources of ignition.

-

Shock and Friction: Avoid grinding or subjecting the compound to mechanical shock. Use compatible spatulas (e.g., plastic or ceramic) instead of metal ones to prevent scratching, which can initiate decomposition.

-

Storage: Store 1-azido-2-methylbenzene in a cool, dark, and well-ventilated area, away from incompatible materials.[3]

-

Waste Disposal: Azide-containing waste must be segregated and disposed of according to institutional and regulatory guidelines. Quench any residual azide before disposal where appropriate and feasible.

Theoretical Principles of Solubility

The solubility of 1-azido-2-methylbenzene in a given solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The key structural features of 1-azido-2-methylbenzene that influence its solubility are:

-

Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that further enhances the nonpolar character of the molecule.

-

Azide Group (-N₃): The azide group is polar and can participate in dipole-dipole interactions. It is a weak hydrogen bond acceptor.

The overall polarity of 1-azido-2-methylbenzene is relatively low due to the dominance of the nonpolar aromatic ring and methyl group.

Qualitative and Semi-Quantitative Solubility Profile

Table 1: Inferred Solubility of 1-azido-2-methylbenzene in Common Organic Solvents

| Solvent Classification | Solvent Name | Inferred Solubility | Rationale |

| Nonpolar | Hexane | High | The nonpolar nature of hexane aligns well with the predominantly nonpolar character of 1-azido-2-methylbenzene, leading to favorable van der Waals interactions. |

| Toluene | Very High | Toluene is an aromatic, nonpolar solvent. The structural similarity (presence of a benzene ring and a methyl group) to 1-azido-2-methylbenzene suggests excellent solubility due to strong π-π stacking and van der Waals forces.[6] | |

| Polar Aprotic | Acetone | High | Acetone has a significant dipole moment and can engage in dipole-dipole interactions with the azide group. Its moderate polarity allows for good solvation of the entire molecule. |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a highly polar aprotic solvent. While it can interact with the azide group, the large nonpolar portion of 1-azido-2-methylbenzene may limit its solubility compared to less polar solvents. | |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent. It is expected to be a reasonably good solvent due to dipole-dipole interactions with the azide group. | |

| Polar Protic | Methanol | Moderate | Methanol is a polar protic solvent capable of hydrogen bonding. It can interact with the azide group, but the nonpolar bulk of the molecule will likely result in moderate, rather than high, solubility. |

| Ethanol | Moderate to High | Ethanol is slightly less polar than methanol, which may lead to slightly better solubility for the predominantly nonpolar 1-azido-2-methylbenzene. | |

| Water | Very Low | As a highly polar protic solvent, water is a poor solvent for the largely nonpolar 1-azido-2-methylbenzene. The energetic cost of disrupting the strong hydrogen bonding network of water is not compensated by the weak interactions with the solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.[7][8]

Objective: To determine the quantitative solubility of 1-azido-2-methylbenzene in a selected organic solvent at a specific temperature.

Materials:

-

1-azido-2-methylbenzene (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-azido-2-methylbenzene to a series of vials.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 1-azido-2-methylbenzene.

-

-

Data Calculation:

-

Construct a calibration curve using standard solutions of known concentrations.

-

From the calibration curve, determine the concentration of 1-azido-2-methylbenzene in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Diagram of Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 1-azido-2-methylbenzene:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. High-purity materials should be used for accurate determinations.

-

pH (for aqueous systems): While not highly relevant for most organic solvents, the pH would be a critical factor in aqueous systems if the solute had acidic or basic functional groups. 1-azido-2-methylbenzene is a neutral molecule.

Conclusion

This technical guide has provided a detailed examination of the solubility of 1-azido-2-methylbenzene in organic solvents. While quantitative data is not widely available, a strong understanding of its solubility can be achieved through the application of fundamental chemical principles. The provided qualitative profile serves as a valuable starting point for experimental design. For applications requiring precise solubility values, the detailed experimental protocol offers a robust methodology. Above all, the paramount importance of adhering to strict safety protocols when handling this energetic compound cannot be overstated.

References

- Duchowicz, P. R., & Castro, E. A. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. International Journal of Molecular Sciences, 10(6), 2558–2577.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

- Ghafourian, T., & Barzegar-Jalali, M. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Chemical and Pharmaceutical Bulletin, 55(8), 1173-1177.

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Duchowicz, P. R., & Castro, E. A. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. International Journal of Molecular Sciences, 10(6), 2558–2577.

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Perišić-Janjić, N., et al. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Chemical Industry & Chemical Engineering Quarterly, 27(3), 295-304.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Stefan, K. (2010). Large-Scale Preparation and Usage of Azides. In Organic Azides (pp. 1-24). Wiley.

-

Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. testing.chemscene.com [testing.chemscene.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. 溶剂混溶性表 [sigmaaldrich.com]

- 6. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Azido-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-2-methylbenzene, also known as ortho-tolyl azide, is an energetic organic compound with applications in synthetic chemistry. As with all organic azides, a comprehensive understanding of its thermal stability and decomposition characteristics is paramount for safe handling, storage, and utilization in research and development. This guide provides a detailed examination of the thermal behavior of 1-azido-2-methylbenzene, delving into its decomposition pathways, the influence of its molecular structure on stability, and methodologies for its thermal analysis. While specific experimental data for this particular isomer is not extensively documented in publicly accessible literature, this guide synthesizes established principles of aryl azide chemistry and data from analogous compounds to provide a robust framework for its assessment.

Introduction: The Nature of Aryl Azides

Aryl azides are a class of organic compounds characterized by the covalent linkage of an azide functional group (–N₃) to an aromatic ring. The azide group imparts a high degree of reactivity and a significant positive enthalpy of formation, rendering these molecules energetic. Upon thermal or photochemical activation, aryl azides readily extrude a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive nitrene intermediate.[1] This propensity for decomposition necessitates careful handling and a thorough understanding of their thermal properties to mitigate potential hazards.[2]

1-Azido-2-methylbenzene (Figure 1) is a substituted aryl azide where a methyl group is positioned ortho to the azide functionality. This substitution pattern introduces steric and electronic effects that can influence the molecule's stability and the subsequent reactivity of the generated nitrene.

Figure 1: Chemical Structure of 1-Azido-2-methylbenzene

Caption: Structure of 1-azido-2-methylbenzene.

Factors Influencing the Thermal Stability of Aryl Azides

The thermal stability of an aryl azide is not an intrinsic constant but is influenced by a variety of structural and environmental factors.

Electronic Effects of Substituents

The nature of the substituents on the aromatic ring plays a crucial role in determining the decomposition temperature of an aryl azide.

-

Electron-donating groups (EDGs), such as alkyl (e.g., methyl), alkoxy, and amino groups, can destabilize the azide by increasing the electron density on the ring. This can facilitate the cleavage of the N-N bond, leading to a lower decomposition temperature.

-

Electron-withdrawing groups (EWGs), such as nitro, cyano, and haloalkyl groups, tend to stabilize the azide by withdrawing electron density from the ring, making the N-N bond stronger and thus increasing the decomposition temperature.[2]

In the case of 1-azido-2-methylbenzene, the methyl group is an electron-donating group, which would be expected to slightly decrease its thermal stability compared to unsubstituted phenyl azide.

Steric Effects